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Compound of Interest

Compound Name: Ac-Leu-Gly-Lys(Ac)MCA

Cat. No.: B15601051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis pathway for Ac-Leu-Gly-Lys(Ac)-

MCA, a fluorogenic substrate pivotal in the study of histone deacetylases (HDACs) and other

lysine-modifying enzymes. The synthesis is strategically executed using Fmoc-based solid-

phase peptide synthesis (SPPS), a robust and widely adopted methodology for creating

custom peptides. This document provides a comprehensive overview of the synthetic strategy,

detailed experimental protocols, and a summary of expected quantitative outcomes.

Introduction
Ac-Leu-Gly-Lys(Ac)-MCA is a specialized peptide derivative designed for sensitive and

continuous monitoring of enzyme activity. The peptide sequence, Leu-Gly-Lys, provides a

recognition motif for certain proteases and deacetylases. The molecule is chemically modified

at both the N-terminus and the lysine side chain with acetyl groups (Ac). The C-terminus is

conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact state, the

fluorescence of the AMC group is minimal. Upon enzymatic cleavage of the amide bond linking

the peptide to the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released,

leading to a measurable increase in fluorescence intensity. This property makes it an invaluable

tool in high-throughput screening for enzyme inhibitors.

Synthesis Strategy Overview
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The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA is most efficiently achieved through a stepwise solid-

phase peptide synthesis (SPPS) approach utilizing Fmoc (9-fluorenylmethyloxycarbonyl)

protecting group chemistry. The synthesis commences from the C-terminus by anchoring the

first amino acid to a solid support (resin) and proceeds by sequential addition of amino acids

towards the N-terminus. Key steps in the synthesis include:

Resin Selection and Preparation: Utilization of a resin pre-loaded with a linker suitable for the

eventual attachment of the AMC fluorophore, or a resin that allows for post-synthetic

solution-phase coupling of AMC. A common strategy involves using a resin that facilitates the

release of a C-terminally activated peptide for subsequent reaction with AMC.

Fmoc-Based Amino Acid Coupling: Stepwise elongation of the peptide chain using Fmoc-

protected amino acids. The ε-amino group of lysine is protected with an acetyl group from

the outset, using Fmoc-Lys(Ac)-OH as the building block.

On-Resin N-Terminal Acetylation: Capping of the N-terminal amino group of leucine with an

acetyl group after the completion of peptide chain assembly.

Cleavage and Deprotection: Release of the peptide-AMC conjugate from the solid support

and simultaneous removal of all side-chain protecting groups using a strong acid cocktail.

Purification and Characterization: Isolation of the final product by reverse-phase high-

performance liquid chromatography (RP-HPLC) and verification of its identity and purity by

mass spectrometry.

Detailed Experimental Protocols
The following protocols are a composite of standard and optimized procedures for the

synthesis of fluorogenic peptides via Fmoc-SPPS.

Materials and Reagents
Resin: Rink Amide resin (0.5-1.0 mmol/g substitution) is a suitable choice for producing a C-

terminally amidated peptide for subsequent conjugation. Alternatively, a pre-loaded AMC

resin can be used for a more direct approach.[1]

Fmoc-Protected Amino Acids:
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Fmoc-Gly-OH

Fmoc-Lys(Ac)-OH

Fmoc-Leu-OH

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate).[2]

Base: DIPEA (N,N-Diisopropylethylamine).

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

N-Terminal Acetylation Reagent: Acetic anhydride, DIPEA in DMF.

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water.[3]

Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether.

Purification: RP-HPLC system with a C18 column.

Characterization: Electrospray ionization mass spectrometry (ESI-MS).

Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
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Caption: Workflow for the solid-phase synthesis of Ac-Leu-Gly-Lys(Ac)-MCA.
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Step-by-Step Protocol
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis

vessel.

Fmoc-Glycine Coupling:

Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5

minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Fmoc-Lys(Ac)-OH Coupling: Repeat step 2 using Fmoc-Lys(Ac)-OH.

Fmoc Deprotection: Repeat step 3.

Fmoc-Leucine Coupling: Repeat step 2 using Fmoc-Leu-OH.

Fmoc Deprotection: Repeat step 3.

N-Terminal Acetylation:

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for

1 hour.

Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Coupling of 7-Amino-4-methylcoumarin (AMC):
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This step is performed post-cleavage if not using a pre-loaded AMC resin. The cleaved

peptide with a C-terminal carboxylic acid is activated with a coupling agent (e.g.,

HBTU/DIPEA) and reacted with 7-amino-4-methylcoumarin in a suitable solvent like DMF.

Cleavage and Deprotection:

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3

hours at room temperature.[3]

Filter the resin and collect the filtrate.

Precipitation and Washing:

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

Dry the crude peptide pellet under vacuum.[4]

Purification:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g.,

water/acetonitrile with 0.1% TFA).

Purify the peptide by RP-HPLC using a C18 column with a linear gradient of acetonitrile in

water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over

30 minutes.[5]

Collect fractions containing the pure product.

Lyophilization and Characterization:

Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Confirm the molecular weight of the final product using ESI-MS.

Quantitative Data Summary
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The following table summarizes the expected quantitative data for the synthesis of Ac-Leu-Gly-

Lys(Ac)-MCA. The values are based on typical yields and purities achieved in Fmoc-SPPS of

similar peptides.

Parameter Expected Value Method of Determination

Crude Peptide Yield 50-70% Gravimetric analysis

Purity after RP-HPLC >95% Analytical RP-HPLC

Molecular Weight (Expected) C28H40N6O7: 572.65 g/mol ESI-MS

Molecular Weight (Observed) [M+H]+: 573.3 g/mol ESI-MS

Signaling Pathway and Logical Relationships
The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA does not involve a biological signaling pathway.

However, the logical progression of the chemical synthesis can be represented as a pathway.

The following diagram illustrates the key transformations and additions in the synthesis.
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Resin-Bound Intermediates

Key Reagents

Resin Gly-Resin Fmoc+ Fmoc-Gly-OH Lys(Ac)-Gly-Resin Fmoc+ Fmoc-Lys(Ac)-OH Leu-Lys(Ac)-Gly-Resin Fmoc+ Fmoc-Leu-OH Ac-Leu-Lys(Ac)-Gly-Resin+ Acetic Anhydride Ac-Leu-Gly-Lys(Ac)-MCA+ TFA, AMC
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Caption: Chemical transformations in the synthesis of Ac-Leu-Gly-Lys(Ac)-MCA.

Conclusion
The solid-phase synthesis of Ac-Leu-Gly-Lys(Ac)-MCA is a well-established process that

leverages the efficiency and versatility of Fmoc chemistry. By following the detailed protocols

outlined in this guide, researchers can reliably produce this valuable fluorogenic substrate with

high purity. The ability to synthesize such custom-modified peptides is crucial for the

development of novel enzyme assays and the screening of potential therapeutic agents
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targeting a wide range of enzymes, particularly histone deacetylases. Careful execution of

each step, from resin preparation to final purification, is paramount to achieving a high-quality

final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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